molecular formula C12H15N3O3S B12056878 2-[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]phenoxy]acetic acid

2-[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]phenoxy]acetic acid

Cat. No.: B12056878
M. Wt: 281.33 g/mol
InChI Key: SVGNNTMNEKYBRM-VGOFMYFVSA-N
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Description

2-[4-[(E)-(Ethylcarbamothioylhydrazinylidene)methyl]phenoxy]acetic acid is a synthetic organic compound featuring a phenoxyacetic acid backbone substituted with an (E)-configured ethylcarbamothioylhydrazinylidene group at the para position. The molecule combines a carboxylic acid moiety, a phenoxy linker, and a thioamide-functionalized hydrazone, making it structurally versatile for interactions with biological targets such as enzymes or receptors.

Properties

Molecular Formula

C12H15N3O3S

Molecular Weight

281.33 g/mol

IUPAC Name

2-[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]phenoxy]acetic acid

InChI

InChI=1S/C12H15N3O3S/c1-2-13-12(19)15-14-7-9-3-5-10(6-4-9)18-8-11(16)17/h3-7H,2,8H2,1H3,(H,16,17)(H2,13,15,19)/b14-7+

InChI Key

SVGNNTMNEKYBRM-VGOFMYFVSA-N

Isomeric SMILES

CCNC(=S)N/N=C/C1=CC=C(C=C1)OCC(=O)O

Canonical SMILES

CCNC(=S)NN=CC1=CC=C(C=C1)OCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]phenoxy]acetic acid typically involves a multi-step process. One common method starts with the preparation of the phenoxyacetic acid derivative, which is then subjected to a series of reactions to introduce the ethylcarbamothioylhydrazinylidene group. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]phenoxy]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]phenoxy]acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s bioactivity makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects, particularly in the treatment of metabolic disorders and as an anti-diabetic agent, is ongoing.

    Industry: It is used in the development of herbicides and other agrochemicals .

Mechanism of Action

The mechanism of action of 2-[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]phenoxy]acetic acid involves its interaction with specific molecular targets. In biological systems, it may act as an agonist or antagonist to certain receptors, influencing metabolic pathways and cellular processes. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Phenoxyacetic Acid Derivatives

Compound Name Core Structure Key Substituents Functional Groups Reference
2-[4-[(E)-(Ethylcarbamothioylhydrazinylidene)methyl]phenoxy]acetic acid Phenoxyacetic acid Ethylcarbamothioylhydrazinylidene Thioamide, hydrazone, carboxylic acid -
N-Ethyl-2-(substituted aryloxyacetyl)hydrazinecarbothioamide Phenoxyacetyl Ethylcarbamothioylhydrazine Hydrazinecarbothioamide
2-(Biphenyl-4-yloxy)-N′-(4-methoxybenzylidene)acetohydrazide Biphenyloxyacetyl 4-Methoxybenzylidene Hydrazide, methoxy
(4-{[(Substituted phenyl)imino]methyl}phenoxy)acetic acid Phenoxyacetic acid Substituted phenylimino Schiff base (imino)
2-[4-[(2,4-Dioxo-5-thiazolidinylidene)methyl]phenoxy]acetic acid Phenoxyacetic acid Thiazolidinylidene Thiazolidinone, carboxylic acid

Key Observations:

Hydrazinecarbothioamide Derivatives : Compounds like N-ethyl-2-(substituted aryloxyacetyl)hydrazinecarbothioamide () share the thioamide-hydrazine motif with the target compound, which is critical for hydrogen bonding and metal chelation. These derivatives are typically synthesized via condensation of acetohydrazides with isothiocyanates .

Schiff Base Analogs: describes (4-{[(substituted phenyl)imino]methyl}phenoxy)acetic acid, where the hydrazinylidene group is replaced by an imino (Schiff base) linkage. This modification reduces thioamide-mediated interactions but enhances π-π stacking with aromatic residues .

Thiazolidinone Derivatives: highlights 2-[4-[(2,4-dioxo-5-thiazolidinylidene)methyl]phenoxy]acetic acid, which replaces the hydrazone with a thiazolidinone ring. This imparts rigidity and alters electronic properties, making it a potent GPR35 agonist .

Key Findings:

  • Hydrazinecarbothioamides : These compounds (e.g., ) exhibit broad-spectrum antimicrobial activity, likely due to thioamide-mediated disruption of microbial membranes or enzyme inhibition .
  • Thiazolidinone Derivatives: 's compound acts as a GPR35 agonist, with solubility in DMSO (~5 mg/mL) facilitating cellular uptake. Its activity is attributed to the electron-deficient thiazolidinone ring interacting with GPR35's binding pocket .

Key Insights:

  • Synthetic Routes : The target compound likely follows a pathway similar to , involving hydrazide formation followed by ethyl isothiocyanate coupling .
  • Stability : Thioamide derivatives (e.g., ) are generally air-stable, whereas Schiff bases () are prone to hydrolysis in aqueous environments .

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